molecular formula C9H4F3NO2 B13914784 4-Nitro-3-(trifluoromethyl)phenylacetylene

4-Nitro-3-(trifluoromethyl)phenylacetylene

Cat. No.: B13914784
M. Wt: 215.13 g/mol
InChI Key: JXHWOEBVOMUFEP-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetylene group (-C≡CH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethyl)phenylacetylene typically involves the following steps:

    Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Addition: The acetylene group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and elevated temperatures.

    Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and suitable solvents.

Major Products Formed

    Reduction: 4-Amino-3-(trifluoromethyl)phenylacetylene.

    Substitution: Products with nucleophiles replacing the trifluoromethyl group.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-Nitro-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific application and the molecular targets involved. For example:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The acetylene group can participate in cycloaddition reactions, forming new ring structures that are valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetylene group.

    4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, affecting its reactivity and applications.

    3-Nitro-4-(trifluoromethyl)phenylacetylene: Positional isomer with different chemical properties.

Uniqueness

4-Nitro-3-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring, along with an acetylene group, makes it a versatile compound in synthetic chemistry and scientific research.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

4-ethynyl-1-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3NO2/c1-2-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h1,3-5H

InChI Key

JXHWOEBVOMUFEP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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